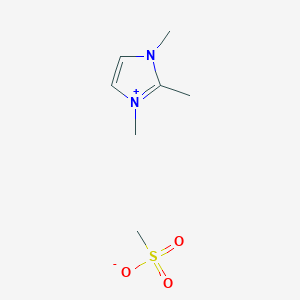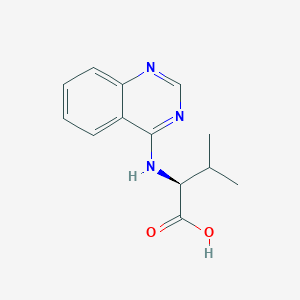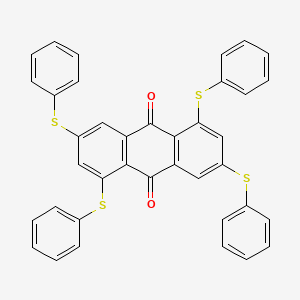
1,3,5,7-Tetrakis(phenylsulfanyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four phenylthio groups attached to the anthracene core at positions 1, 3, 5, and 7, and two ketone groups at positions 9 and 10
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione typically involves the following steps:
Starting Material:
Thioether Formation: The phenylthio groups are introduced through a nucleophilic substitution reaction. Anthracene-9,10-dione is reacted with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione.
Industrial Production Methods
While specific industrial production methods for 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for the reduction of ketone groups.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Fluorescent Probes: Due to its photophysical properties, it can be used as a fluorescent probe in biological imaging and sensing applications.
Photocatalysis: The compound’s ability to absorb light and generate reactive species makes it useful in photocatalytic processes.
Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
作用機序
The mechanism of action of 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione involves its interaction with light and subsequent generation of excited states. These excited states can participate in various photophysical and photochemical processes, such as energy transfer, electron transfer, and generation of reactive oxygen species. The phenylthio groups play a crucial role in modulating the compound’s electronic properties and reactivity.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: A well-known anthracene derivative used in OLEDs and as a fluorescent probe.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with applications in organic electronics and photophysics.
Anthraquinone: The parent compound of 1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione, widely used in dye production and as a precursor for various derivatives.
Uniqueness
1,3,5,7-Tetrakis(phenylthio)anthracene-9,10-dione is unique due to the presence of four phenylthio groups, which significantly alter its electronic properties and reactivity compared to other anthracene derivatives. This makes it particularly suitable for applications requiring specific photophysical characteristics and chemical reactivity.
特性
CAS番号 |
52740-98-4 |
|---|---|
分子式 |
C38H24O2S4 |
分子量 |
640.9 g/mol |
IUPAC名 |
1,3,5,7-tetrakis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C38H24O2S4/c39-37-31-21-29(41-25-13-5-1-6-14-25)23-33(43-27-17-9-3-10-18-27)35(31)38(40)32-22-30(42-26-15-7-2-8-16-26)24-34(36(32)37)44-28-19-11-4-12-20-28/h1-24H |
InChIキー |
HEEAHTSGNNYQEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C(=C2)SC4=CC=CC=C4)C(=O)C5=C(C3=O)C(=CC(=C5)SC6=CC=CC=C6)SC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


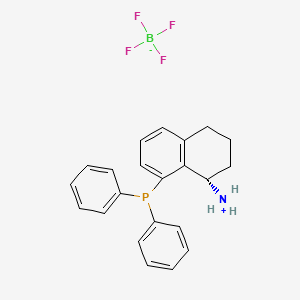
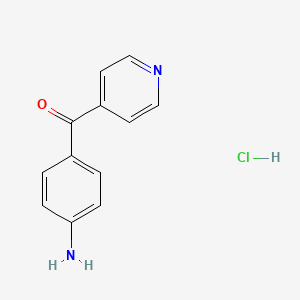
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
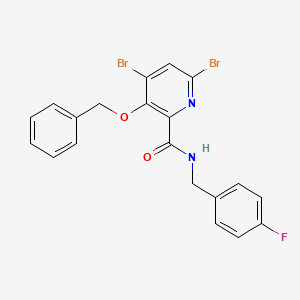
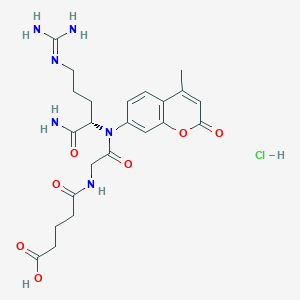
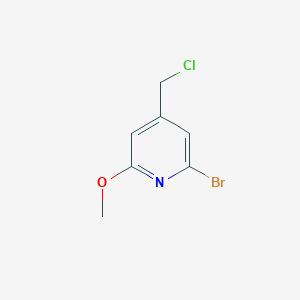

![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)



![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)
